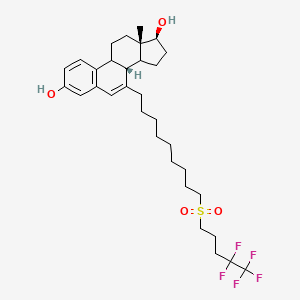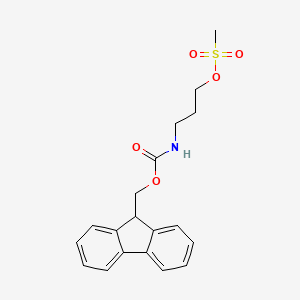
5'-Thymidylic Acid Disodium Salt Hydrate; Disodium 5'-dTMP Hydrate; Disodium TMP Hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-Thymidylic Acid Disodium Salt Hydrate, also known as Disodium 5’-dTMP Hydrate or Disodium TMP Hydrate, is a nucleotide derivative. It is a thymine nucleotide containing one phosphate group esterified to the deoxyribose moiety. This compound is crucial in the synthesis of DNA and plays a significant role in various biochemical processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Thymidylic Acid Disodium Salt Hydrate typically involves the phosphorylation of thymidine. This process can be catalyzed by the enzyme thymidylate synthase, which converts deoxyuridine monophosphate (dUMP) to thymidine monophosphate (TMP). The reaction conditions often require a buffered aqueous solution and the presence of a phosphate donor such as ATP .
Industrial Production Methods
Industrial production of 5’-Thymidylic Acid Disodium Salt Hydrate involves large-scale enzymatic synthesis. The process is optimized for high yield and purity, often employing recombinant DNA technology to produce the necessary enzymes in large quantities. The product is then purified using techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
5’-Thymidylic Acid Disodium Salt Hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form thymidine diphosphate (TDP) and thymidine triphosphate (TTP).
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Strong nucleophiles like sodium azide or thiolates are often employed.
Major Products
Oxidation: Thymidine diphosphate (TDP) and thymidine triphosphate (TTP).
Reduction: Reduced forms of thymidine monophosphate.
Substitution: Various substituted thymidine derivatives.
Applications De Recherche Scientifique
5’-Thymidylic Acid Disodium Salt Hydrate has a wide range of applications in scientific research:
Chemistry: Used as a standard for the quantification of metabolites in liquid chromatography-mass spectrometry (LC/MS) analysis.
Biology: Plays a crucial role in DNA synthesis and repair mechanisms.
Medicine: Investigated for its potential in cancer treatment due to its involvement in DNA synthesis.
Industry: Used in the production of nucleotide-based pharmaceuticals and as a research reagent.
Mécanisme D'action
The mechanism of action of 5’-Thymidylic Acid Disodium Salt Hydrate involves its incorporation into DNA during replication. It serves as a substrate for DNA polymerase, which catalyzes the addition of nucleotides to the growing DNA strand. The compound is also involved in the de novo synthesis of thymidine triphosphate (dTTP), a critical precursor for DNA synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2’-Deoxyguanosine 5’-monophosphate sodium salt hydrate
- 2’-Deoxycytidine 5’-monophosphate
- 2’-Deoxyadenosine 5’-monophosphate
- Cytidine 5’-monophosphate disodium salt
Uniqueness
5’-Thymidylic Acid Disodium Salt Hydrate is unique due to its specific role in thymidine metabolism and DNA synthesis. Unlike other nucleotides, it is directly involved in the synthesis of thymidine triphosphate (dTTP), making it essential for DNA replication and repair .
Propriétés
Formule moléculaire |
C10H13N2Na2O8P |
|---|---|
Poids moléculaire |
366.17 g/mol |
Nom IUPAC |
disodium;[(2R,3R,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C10H15N2O8P.2Na/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(20-8)4-19-21(16,17)18;;/h3,6-8,13H,2,4H2,1H3,(H,11,14,15)(H2,16,17,18);;/q;2*+1/p-2/t6-,7-,8-;;/m1../s1 |
Clé InChI |
AGSQMPPRYZYDFV-JEFWNKQSSA-L |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@H](O2)COP(=O)([O-])[O-])O.[Na+].[Na+] |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])[O-])O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


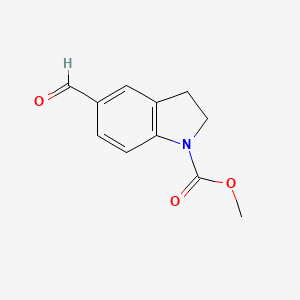

![2-[(Z)-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylhydrazinylidene)methyl]phenol](/img/structure/B13845872.png)
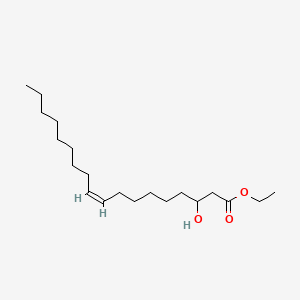
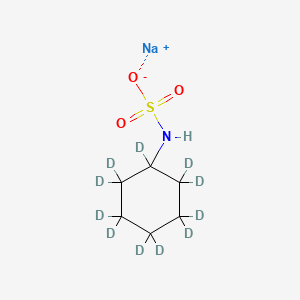
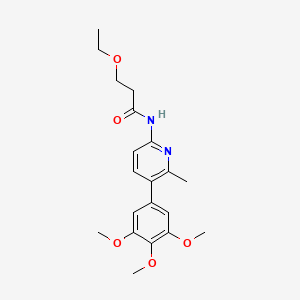
![[2-Hydroxy-2,6-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxoheptyl] acetate](/img/structure/B13845891.png)
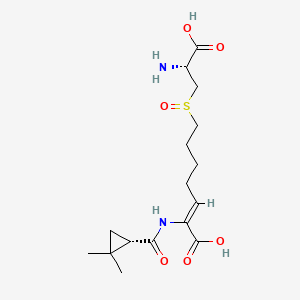
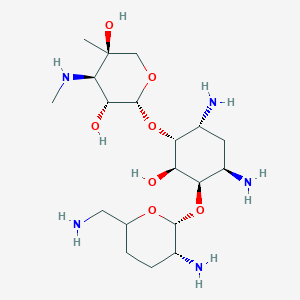
![N-[4-(1-Methylethyl)phenyl]-N'-[4-[2-[(3-phenylpropyl)amino]ethyl]phenyl]-Urea Hydrochloride](/img/structure/B13845913.png)
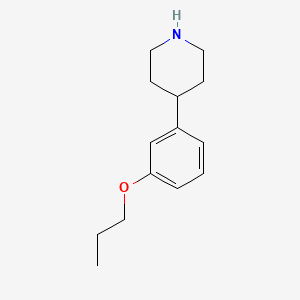
![3-(4-tert-butylphenyl)-5-(2H-triazol-4-yl)furo[3,2-b]pyridine](/img/structure/B13845929.png)
